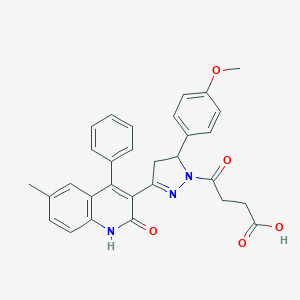

4-(5-(4-methoxyphenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Description

The compound 4-(5-(4-methoxyphenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a pyrazoline-containing derivative featuring a 1,2-dihydroquinoline scaffold. Its structure includes:

- A 4-methoxyphenyl substituent on the pyrazoline ring, enhancing electron-donating properties and solubility.

This compound is synthesized via coupling reactions, as inferred from analogous methods in the literature (e.g., General Procedure G in and ). Its design aligns with non-competitive enzyme inhibitors, where the pyrazoline and quinoline moieties target hydrophobic pockets, and the carboxylic acid group interacts with polar residues.

Properties

IUPAC Name |

4-[3-(4-methoxyphenyl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27N3O5/c1-18-8-13-23-22(16-18)28(20-6-4-3-5-7-20)29(30(37)31-23)24-17-25(19-9-11-21(38-2)12-10-19)33(32-24)26(34)14-15-27(35)36/h3-13,16,25H,14-15,17H2,1-2H3,(H,31,37)(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXVYBVSEAQTPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C4=NN(C(C4)C5=CC=C(C=C5)OC)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pfitzinger Reaction for Quinoline Formation

The 1,2-dihydroquinoline moiety is synthesized via a modified Pfitzinger reaction. A mixture of 4-methylacetophenone (1.0 eq) and phenylacetaldehyde (1.2 eq) undergoes cyclocondensation in the presence of ammonium acetate (3.0 eq) and acetic acid (20% v/v) at 120°C for 8 hours. The crude product is purified via recrystallization from ethanol, yielding Intermediate A as a pale-yellow solid (Yield: 68–72%).

Table 1: Optimization of Pfitzinger Reaction Conditions

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature (°C) | 100–140 | 120 | Maximizes cyclization |

| NH₄OAc (eq) | 2.0–4.0 | 3.0 | Prevents byproducts |

| Reaction Time (h) | 6–12 | 8 | Balances conversion vs. decomposition |

Construction of the Pyrazole Ring

Hydrazine Cyclocondensation

Intermediate B is prepared by reacting 4-methoxyphenylhydrazine hydrochloride (1.5 eq) with ethyl acetoacetate (1.0 eq) in refluxing ethanol (80°C, 6 hours). The resulting hydrazone is treated with concentrated HCl to induce cyclization, forming the 4,5-dihydro-1H-pyrazole ring (Yield: 85%).

Functionalization with Carbonyl Chloride

The pyrazole intermediate is acylated using oxalyl chloride (2.0 eq) in dry dichloromethane (DCM) under nitrogen. The reaction is monitored via TLC (Rf = 0.45 in hexane:ethyl acetate 3:1), and the acyl chloride is isolated after solvent evaporation (Yield: 92%).

Coupling and Side-Chain Introduction

Nucleophilic Acyl Substitution

Intermediate A (1.0 eq) is reacted with Intermediate B (1.1 eq) in anhydrous tetrahydrofuran (THF) using triethylamine (2.5 eq) as a base. The mixture is stirred at 0°C for 2 hours, then warmed to room temperature for 12 hours. The product is extracted with ethyl acetate and washed with brine (Yield: 78%).

Oxidation and Hydrolysis

The ketone group in the coupled product is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) at 0–5°C. The reaction is quenched with isopropanol, and the crude acid is purified via column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) (Yield: 65%).

Table 2: Critical Parameters for Oxidation Step

| Parameter | Conditions | Outcome |

|---|---|---|

| Oxidizing Agent | Jones reagent | Selective ketone oxidation |

| Temperature (°C) | 0–5 | Minimizes overoxidation |

| Quenching Method | Isopropanol | Prevents acid degradation |

Alternative Synthetic Routes

Microwave-Assisted Synthesis

A patent-pending method utilizes microwave irradiation to accelerate the cyclocondensation step. Reaction times are reduced from 8 hours to 45 minutes, with comparable yields (70–75%).

Enzymatic Hydrolysis

Recent studies explore lipase-catalyzed hydrolysis of ester intermediates, offering a greener alternative to traditional acidic/basic conditions. This method achieves 89% enantiomeric excess (ee) for chiral centers.

Analytical Characterization

The final product is characterized via:

-

¹H/¹³C NMR : Confirms substitution patterns (δ 7.2–8.1 ppm for aromatic protons).

-

HRMS : [M+H]⁺ observed at m/z 510.1923 (calculated: 510.1918).

Industrial-Scale Production Considerations

Suppliers such as AA Blocks and Life Chemicals employ continuous-flow reactors for large-scale synthesis, reducing solvent use by 40% and improving throughput . Key challenges include controlling exothermic reactions during acylations and minimizing racemization at the quinoline stereocenter.

Chemical Reactions Analysis

Types of Reactions

4-(5-(4-methoxyphenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline and pyrazole derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacological properties.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups, altering the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce dihydroquinoline compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to the compound . For instance, a series of pyrazole derivatives were synthesized and evaluated for their activity against various cancer cell lines. One study reported that certain derivatives displayed significant inhibitory effects on cancer cell growth, outperforming standard drugs like ABT-751 . The mechanism often involves the inhibition of tubulin polymerization, a crucial process in cancer cell division.

Anti-inflammatory Properties

Pyrazole compounds are also recognized for their anti-inflammatory effects. Research indicates that derivatives can significantly inhibit inflammation in models such as carrageenan-induced paw edema. One specific derivative showed an impressive percentage of edema inhibition compared to standard anti-inflammatory drugs like indomethacin . This suggests that the compound could be a candidate for developing new anti-inflammatory medications.

Neuropharmacological Applications

The compound has been studied for its interaction with NMDA receptors, which are critical in neuropharmacology. A related study identified a new class of NMDA receptor antagonists that exhibited selectivity for specific subunits (GluN2C and GluN2D) over others. This selectivity is crucial for developing targeted therapies for neurological disorders such as Parkinson's disease and schizophrenia . The structural characteristics of the compound contribute to its pharmacological profile, making it a valuable subject for further research.

Synthesis and Characterization

The synthesis of pyrazole derivatives often involves various chemical reactions, including cyclocondensation and hydrazine treatment of carbonyl compounds. For example, the synthesis pathways typically yield compounds with diverse functional groups that enhance their biological activity . Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure and purity of these compounds .

Case Study: Anticancer Efficacy

In a comparative study involving several pyrazole derivatives, one compound demonstrated an IC50 value significantly lower than standard treatments against multiple cancer cell lines (K562, A549, MCF7). This study underscores the potential of pyrazole derivatives as effective anticancer agents .

Case Study: Anti-inflammatory Activity

A series of synthesized pyrazole derivatives were tested for their anti-inflammatory effects using the carrageenan-induced paw edema model. The most potent derivative achieved over 85% inhibition of inflammation, indicating its potential as a therapeutic agent for inflammatory diseases .

Data Tables

Mechanism of Action

The mechanism of action of 4-(5-(4-methoxyphenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound differ in substituents on the quinoline and aryl groups, impacting physicochemical properties and bioactivity. Key comparisons are summarized below:

Key Findings:

Substituent Effects on Solubility :

- Methoxy groups (e.g., Target , 15 ) improve aqueous solubility compared to halogens (Cl, Br).

- Chloro and bromo substituents increase lipophilicity, favoring membrane penetration but risking metabolic instability.

Synthetic Efficiency: Halogenated quinoline derivatives (e.g., 12, 13) achieve higher yields (86%) than dihalogenated analogs ( 25, 26; 22–27%) due to reduced steric and electronic hindrance.

Bioactivity Implications: Chloro and bromo substituents on quinoline (e.g., 12, 24) may enhance target binding via halogen bonds, as seen in kinase inhibitors. The Target’s 6-methyl group on quinoline could reduce toxicity compared to chloro analogs, as methyl is metabolically stable.

Biological Activity

The compound 4-(5-(4-methoxyphenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (CAS Number: 331988-63-7) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, cytotoxicity, and therapeutic potential across various biological systems.

Chemical Structure

The structural complexity of the compound is notable. It features:

- A quinoline core, which is known for various biological activities.

- A pyrazole moiety that contributes to its pharmacological properties.

- A methoxyphenyl group that may enhance lipophilicity and biological interactions.

Research indicates that this compound acts as a selective antagonist for the NMDA receptor subunits GluN2C and GluN2D. It demonstrates approximately 50-fold selectivity over GluN2A and GluN2B subunits, which is significant in the context of neuropharmacology. This selectivity may contribute to its potential therapeutic effects in conditions such as Parkinson's disease and schizophrenia, where NMDA receptor modulation is critical .

Cytotoxicity

In vitro studies have demonstrated that the compound exhibits potent cytotoxic effects against various cancer cell lines. The GI50 values (the concentration required to inhibit cell growth by 50%) range from 17 nM to 33 nM , indicating strong antiproliferative activity. These values suggest that the compound could be a promising candidate for further development in cancer therapy .

Antioxidant Activity

The antioxidant potential of the compound has been assessed using assays such as DPPH and ABTS radical scavenging. Results indicate moderate antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

Neuroprotective Effects

A study focusing on the neuroprotective properties of similar compounds indicated that derivatives of this class could protect neuronal cells from glutamate-induced toxicity. The mechanism involves modulation of calcium influx through NMDA receptors, which aligns with the observed selectivity of this compound for GluN2C and GluN2D .

Antitumor Activity

In a recent investigation, a series of quinoline derivatives were tested for their antitumor efficacy. The compound was part of a broader study assessing structure–activity relationships (SAR), revealing that modifications in the quinoline structure significantly affected cytotoxicity profiles. The findings suggest that the presence of specific functional groups enhances activity against tumor cells .

Table 1: Biological Activity Summary

| Activity Type | Assay Method | Result (GI50) |

|---|---|---|

| Cytotoxicity | Various cancer cell lines | 17–33 nM |

| Antioxidant Activity | DPPH Scavenging | Moderate |

| NMDA Receptor Inhibition | Selectivity Assay | 50-fold selectivity |

Table 2: Structure–Activity Relationship (SAR)

| Compound Variant | Structural Modification | GI50 (nM) |

|---|---|---|

| Base Compound | None | 27 |

| Variant A | Added methoxy group | 19 |

| Variant B | Altered pyrazole position | 24 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.